
CID 11672716
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine is a versatile organosilane compound widely used in various scientific and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in surface modification, adhesion promotion, and as a coupling agent in composite materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction proceeds as follows:
(CH3O)3Si(CH2)3Cl+H2NCH2CH2NH2→(CH3O)3Si(CH2)3NHCH2CH2NH2+HCl
Industrial Production Methods
In industrial settings, the production of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various electrophiles, such as alkyl halides, under mild conditions.
Major Products
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted amines.
Scientific Research Applications
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of composite materials, coatings, and sealants.
Mechanism of Action
The mechanism of action of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxy groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol groups or with hydroxyl groups on surfaces. The amine groups can interact with various functional groups, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
Uniqueness
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine is unique due to its dual functionality, possessing both methoxysilyl and ethylenediamine groups. This dual functionality allows it to form strong bonds with a wide range of substrates, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C6H16N2OSi |
|---|---|
Molecular Weight |
160.29 g/mol |
InChI |
InChI=1S/C6H16N2OSi/c1-9-10-6-2-4-8-5-3-7/h8H,2-7H2,1H3 |
InChI Key |
GXMXUHBATDKDLR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]CCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


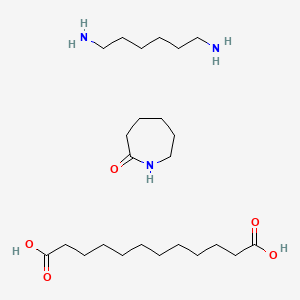
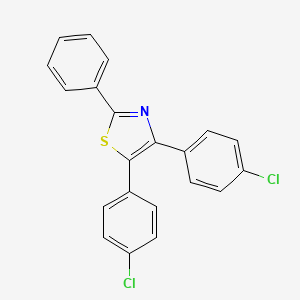
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
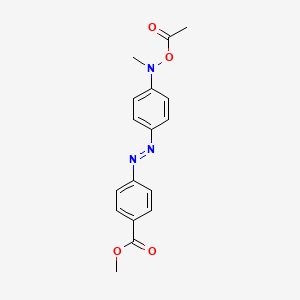
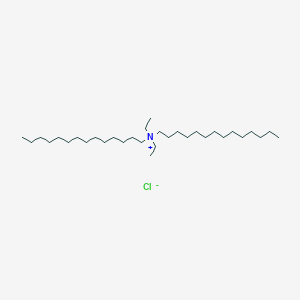



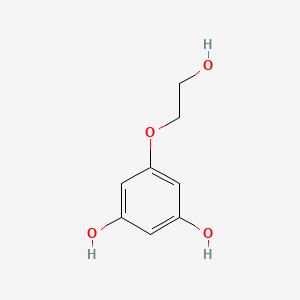

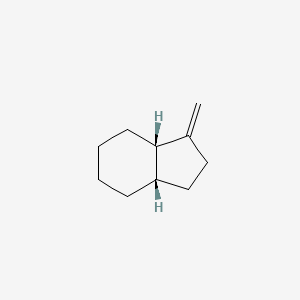
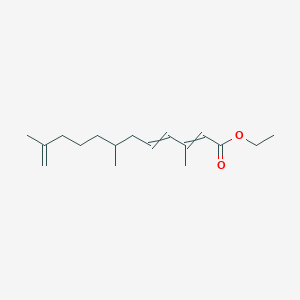
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
